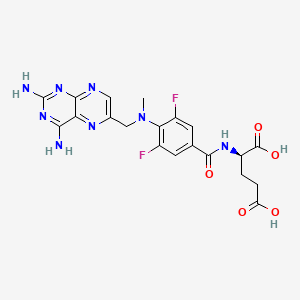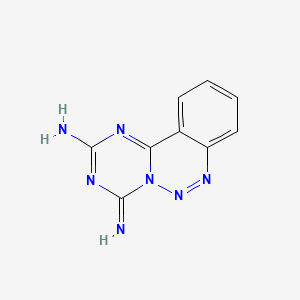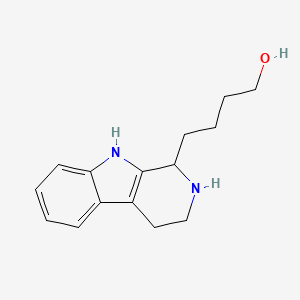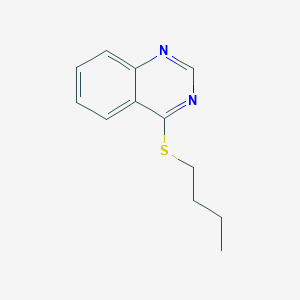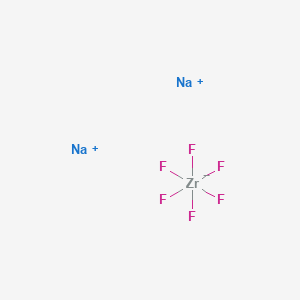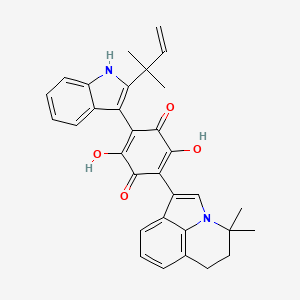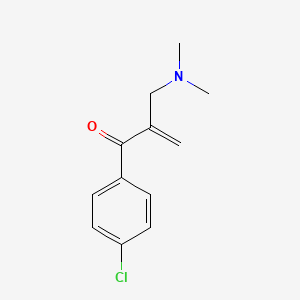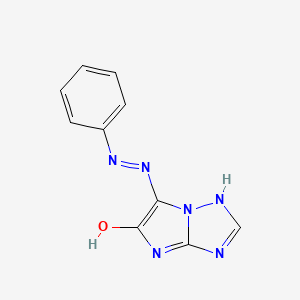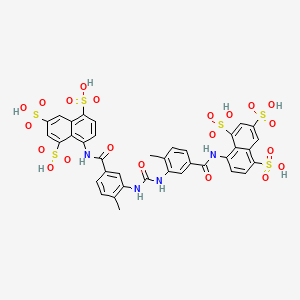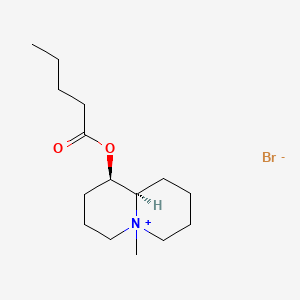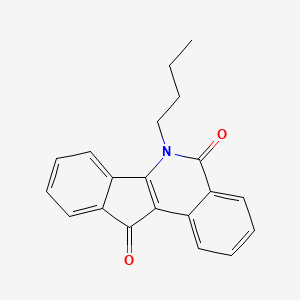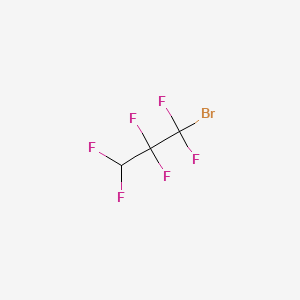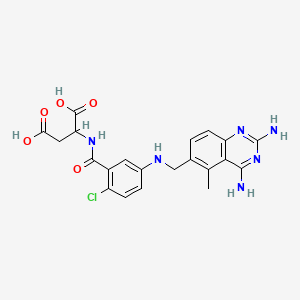
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a derivative of L-aspartic acid, which is an important amino acid involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, including the formation of the quinazoline ring and subsequent attachment to the L-aspartic acid backbone. One common method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts like EDDS lyase can be advantageous due to their high specificity and efficiency. Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of more saturated compounds.
Scientific Research Applications
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted L-aspartic acids and quinazoline derivatives. Some examples are:
- N-(2-chloro-5-(((2,4-diamino-6-quinazolinyl)methyl)amino)benzoyl)-L-aspartic acid
- N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-D-aspartic acid
Uniqueness
The uniqueness of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- lies in its specific substitution pattern and the presence of both the L-aspartic acid and quinazoline moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
136242-97-2 |
|---|---|
Molecular Formula |
C21H21ClN6O5 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-[[2-chloro-5-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H21ClN6O5/c1-9-10(2-5-14-17(9)18(23)28-21(24)27-14)8-25-11-3-4-13(22)12(6-11)19(31)26-15(20(32)33)7-16(29)30/h2-6,15,25H,7-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
InChI Key |
SGUMXALIXOMJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C=C3)Cl)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


